Spiro[1,3-benzodioxole-2,4'-piperidine]
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Overview
Description
Spiro[1,3-benzodioxole-2,4’-piperidine] is a spirocyclic compound characterized by a unique structure where a benzodioxole ring is fused to a piperidine ring. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and drug discovery. The spirocyclic structure imparts unique three-dimensional properties, making it a valuable scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-benzodioxole-2,4’-piperidine] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the condensation of a benzodioxole derivative with a piperidine derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic product.
Industrial Production Methods
In an industrial setting, the production of Spiro[1,3-benzodioxole-2,4’-piperidine] may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process is also common. Industrial methods focus on scalability and cost-effectiveness while maintaining high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-benzodioxole-2,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure, potentially leading to the formation of new derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the benzodioxole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
Spiro[1,3-benzodioxole-2,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Due to its bioactive properties, Spiro[1,3-benzodioxole-2,4’-piperidine] is explored for its potential therapeutic applications, including as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Spiro[1,3-benzodioxole-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The compound may inhibit or activate signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Another spirocyclic compound with a similar structure but different biological activities.
Spirooxindole: Known for its applications in medicinal chemistry, particularly in the development of anticancer agents.
Spiropyrrolidine: A spirocyclic compound with diverse biological activities and applications in drug discovery.
Uniqueness
Spiro[1,3-benzodioxole-2,4’-piperidine] is unique due to its specific spirocyclic structure, which imparts distinct three-dimensional properties. This uniqueness makes it a valuable scaffold for the development of new bioactive molecules with potential therapeutic applications.
Properties
IUPAC Name |
spiro[1,3-benzodioxole-2,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-4-10-9(3-1)13-11(14-10)5-7-12-8-6-11/h1-4,12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKNICXDNWDLFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12OC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7677-96-5 |
Source
|
Record name | spiro[1,3-benzodioxole-2,4'-piperidine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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